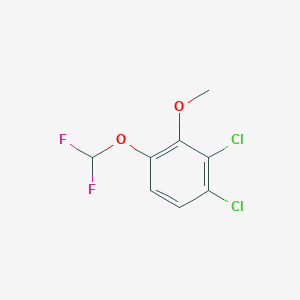
2,3-Dichloro-6-(difluoromethoxy)anisole
Übersicht
Beschreibung
2,3-Dichloro-6-(difluoromethoxy)anisole is a useful research compound. Its molecular formula is C8H6Cl2F2O2 and its molecular weight is 243.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,3-Dichloro-6-(difluoromethoxy)anisole is a synthetic organic compound characterized by its unique halogenated structure, which includes two chlorine atoms and a difluoromethoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its potential biological activities.
The molecular formula of this compound is . Its structural features contribute to its reactivity and interaction with biological targets. The presence of both chlorine and fluorine enhances its chemical properties, making it a candidate for further research in drug development and other applications.
Biological Activity
Research indicates that this compound exhibits various biological activities. Preliminary studies suggest:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, making this compound a potential candidate for antimicrobial applications.
- Insecticidal Activity : Compounds with similar structures have demonstrated insecticidal properties, suggesting that this compound may also exhibit such effects.
The biological activity of this compound is believed to stem from its interaction with specific enzymes or receptors within biological systems. The halogenation pattern and the difluoromethoxy group likely influence its binding affinity and selectivity towards these targets. Understanding these interactions is crucial for assessing the compound's safety and efficacy in potential applications.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,3-Dichloroanisole | C7H6Cl2O | Lacks difluoromethoxy group |
| 4-(Difluoromethoxy)aniline | C7H7F2O | Contains difluoromethoxy but lacks chlorination |
| 2,4-Dichlorophenol | C6H4Cl2O | Similar chlorination but no difluoromethoxy group |
| 3-Chloro-4-(difluoromethoxy)aniline | C7H7ClF2O | Contains similar functional groups but different halogen placement |
This table highlights how the unique combination of chlorinated and difluoromethoxy groups in this compound enhances its reactivity compared to structurally similar compounds.
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-7-5(14-8(11)12)3-2-4(9)6(7)10/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPHBWIBIAAJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















